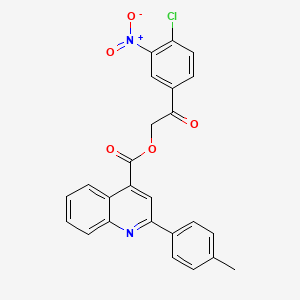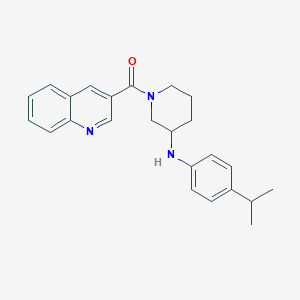
8-methoxy-4-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-4-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-quinolinamine, also known as MTIQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MTIQ belongs to the class of quinoline derivatives, which have been found to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. In
Mecanismo De Acción
The mechanism of action of 8-methoxy-4-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-quinolinamine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. 8-methoxy-4-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-quinolinamine has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. 8-methoxy-4-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-quinolinamine has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
8-methoxy-4-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-quinolinamine has been found to exhibit a wide range of biochemical and physiological effects, including its ability to induce apoptosis, inhibit cell proliferation, and modulate immune responses. 8-methoxy-4-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-quinolinamine has also been shown to reduce the production of reactive oxygen species, which are molecules that can cause damage to cells and tissues. Additionally, 8-methoxy-4-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-quinolinamine has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-methoxy-4-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-quinolinamine has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays and experiments. However, 8-methoxy-4-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-quinolinamine also has some limitations, including its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 8-methoxy-4-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-quinolinamine. One potential application is its use as a therapeutic agent for the treatment of cancer, inflammation, and microbial infections. Additionally, further studies are needed to elucidate the mechanism of action of 8-methoxy-4-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-quinolinamine and to identify potential targets for its therapeutic activity. Furthermore, the development of new synthetic methods for the production of 8-methoxy-4-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-quinolinamine may lead to the discovery of more potent and selective derivatives. Overall, the continued research and development of 8-methoxy-4-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-quinolinamine has the potential to lead to the discovery of new and effective treatments for a wide range of diseases and conditions.
Métodos De Síntesis
8-methoxy-4-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-quinolinamine can be synthesized by reacting 2-methyl-4-nitroquinoline with tetrahydro-1-naphthylamine in the presence of a reducing agent such as tin(II) chloride. The resulting intermediate is then treated with methoxyamine hydrochloride to yield 8-methoxy-4-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-quinolinamine. The synthesis of 8-methoxy-4-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-quinolinamine has been optimized to achieve high yields and purity, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
8-methoxy-4-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-quinolinamine has been extensively studied for its potential therapeutic applications, including its use as an anticancer agent, an anti-inflammatory agent, and an antimicrobial agent. In vitro studies have shown that 8-methoxy-4-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-quinolinamine exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 8-methoxy-4-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-quinolinamine has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 8-methoxy-4-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-quinolinamine has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
8-methoxy-4-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-14-13-20(23-21-16(14)10-6-12-19(21)24-2)22-18-11-5-8-15-7-3-4-9-17(15)18/h3-4,6-7,9-10,12-13,18H,5,8,11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRGMPDWTQZYGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)NC3CCCC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}piperidine](/img/structure/B5967134.png)
![methyl 2-[({[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5967137.png)

![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-methylbenzamide](/img/structure/B5967155.png)
![N-(1-{1-[3-(5-methyl-2-furyl)butyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5967158.png)
![2-[4-cyclobutyl-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B5967163.png)
![4-(5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1H-pyrazol-3-yl)phenol](/img/structure/B5967164.png)
![2-(2-hydroxyethyl)-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5967165.png)
![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5967170.png)

![N-(4-isopropylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5967199.png)
![5-{[4-(4-chlorophenyl)-1-phthalazinyl]amino}-2-methoxybenzamide](/img/structure/B5967208.png)

![2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol](/img/structure/B5967233.png)